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2-Amino-4-[(4-aminobutyl)amino]butanoic acid

Catalog No.
S15142334
CAS No.
61715-48-8
M.F
C8H19N3O2
M. Wt
189.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-[(4-aminobutyl)amino]butanoic acid

CAS Number

61715-48-8

Product Name

2-Amino-4-[(4-aminobutyl)amino]butanoic acid

IUPAC Name

2-amino-4-(4-aminobutylamino)butanoic acid

Molecular Formula

C8H19N3O2

Molecular Weight

189.26 g/mol

InChI

InChI=1S/C8H19N3O2/c9-4-1-2-5-11-6-3-7(10)8(12)13/h7,11H,1-6,9-10H2,(H,12,13)

InChI Key

ICLFWLHIBPQMFT-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCC(C(=O)O)N)CN

2-Amino-4-[(4-aminobutyl)amino]butanoic acid, also known as carboxyspermidine, is an organic compound with the molecular formula C8H19N3O2C_8H_{19}N_3O_2. It features both amino and carboxyl functional groups, making it a derivative of butanoic acid. The compound is characterized by its two amino groups, which contribute to its biological and chemical reactivity. This compound is primarily studied for its role in various biochemical pathways and its potential applications in medicinal chemistry and industry .

  • Oxidation: The compound can be oxidized to form oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to more reduced forms, such as amines, using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to N-alkylated or N-acylated products.

Common Reagents and Conditions

Reaction TypeReagents Used
OxidationHydrogen peroxide, potassium permanganate
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionAlkyl halides, acyl chlorides

The products formed from these reactions depend on the specific reagents and conditions employed.

This compound plays a significant role in metabolic pathways, particularly in the metabolism of arginine and proline. It has been investigated for its potential therapeutic effects, including immunomodulatory properties. Research suggests that it may influence various biological processes due to its structural features and functional groups .

The synthesis of 2-Amino-4-[(4-aminobutyl)amino]butanoic acid can be achieved through several methods. A common synthetic route involves the reaction of 4-aminobutanoic acid with 1,4-diaminobutane under controlled conditions. Industrial production may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed for purification .

2-Amino-4-[(4-aminobutyl)amino]butanoic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex molecules.
  • Biology: Studied for its involvement in metabolic pathways related to amino acids.
  • Medicine: Investigated for potential therapeutic roles, particularly as an immunomodulator.
  • Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Research on interaction studies has shown that 2-Amino-4-[(4-aminobutyl)amino]butanoic acid interacts with specific molecular targets involved in metabolic pathways. Its dual amino groups allow it to participate in various biochemical interactions, influencing physiological processes related to immune response and metabolism .

Several compounds share structural similarities with 2-Amino-4-[(4-aminobutyl)amino]butanoic acid:

  • γ-Aminobutyric acid: A neurotransmitter that plays a role in inhibitory signaling in the central nervous system.
  • 4-Aminobutanoic acid: Another derivative of butanoic acid with distinct properties and applications.

Uniqueness

What distinguishes 2-Amino-4-[(4-aminobutyl)amino]butanoic acid from these similar compounds is its unique structure featuring dual amino groups. This allows it to engage in a wider range of

XLogP3

-4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

189.147726857 g/mol

Monoisotopic Mass

189.147726857 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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